molecular formula C19H17FN4O2 B11028584 N-(3-fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11028584
M. Wt: 352.4 g/mol
InChI Key: HESAORHXIJRDGQ-UHFFFAOYSA-N
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Description

N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine in the benzyl group often enhances the compound’s metabolic stability and bioavailability.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN4O2/c20-14-5-3-4-12(8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-6-1-2-7-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23)

InChI Key

HESAORHXIJRDGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the amide bond between the indazole and pyrrolidine moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(3-Methylbenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and bioavailability, compared to its analogs with different substituents.

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